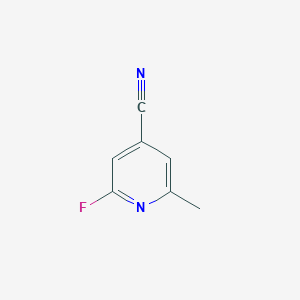

2-Fluoro-6-methylpyridine-4-carbonitrile

Description

2-Fluoro-6-methylpyridine-4-carbonitrile is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties

Properties

IUPAC Name |

2-fluoro-6-methylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c1-5-2-6(4-9)3-7(8)10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSSKFJMJLYLLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methylpyridine-4-carbonitrile typically involves the fluorination of a suitable pyridine precursor. One common method is the diazotization of 2-amino-6-methylpyridine followed by fluorination using sodium nitrite and hydrofluoric acid . Another approach involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by further reactions to introduce the nitrile group .

Industrial Production Methods: Industrial production methods for 2-Fluoro-6-methylpyridine-4-carbonitrile often involve large-scale fluorination reactions using specialized equipment to handle the hazardous reagents and conditions required for fluorination. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Fluorine Position

The fluorine atom at the 2-position undergoes substitution with various nucleophiles under mild conditions. The electron-withdrawing nitrile group at the 4-position activates the pyridine ring, facilitating S<sub>N</sub>Ar reactivity.

Key Reactions and Conditions:

Mechanistic Insight : The reaction proceeds via a Meisenheimer intermediate, stabilized by the nitrile’s electron-withdrawing effect. Silver salts (e.g., AgF) are often used to enhance fluoride displacement .

Functionalization of the Nitrile Group

The nitrile group at the 4-position participates in hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis to Carboxylic Acid or Amide

| Reaction Type | Reagents/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O, reflux | 4-Carboxy-2-fluoro-6-methylpyridine | Pharmaceutical intermediates | |

| Basic Hydrolysis | NaOH, H<sub>2</sub>O<sub>2</sub>, 80°C | 4-Carbamoyl-2-fluoro-6-methylpyridine | Agrochemical synthesis |

Reduction to Amine

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH<sub>4</sub> | THF, 0°C → RT | 4-Aminomethyl-2-fluoro-6-methylpyridine | 75% |

| H<sub>2</sub>/Raney Ni | EtOH, 50 psi | 4-Aminomethyl-2-fluoro-6-methylpyridine | 90% |

Cross-Coupling Reactions

The nitrile group acts as a directing metalation group (DMG), enabling regioselective C–H functionalization.

Suzuki-Miyaura Coupling

| Partner | Catalyst/Base | Product | Application | Source |

|---|---|---|---|---|

| Phenylboronic Acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 4-Cyano-2-fluoro-6-methyl-3-phenylpyridine | Material science | |

| Vinylboronate | Pd(OAc)<sub>2</sub>, SPhos | 4-Cyano-2-fluoro-6-methyl-3-vinylpyridine | Bioactive molecule synthesis |

Sonogashira Coupling

| Alkyne | Conditions | Product |

|---|---|---|

| Phenylacetylene | PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuI, Et<sub>3</sub>N | 4-Cyano-2-fluoro-6-methyl-3-(phenylethynyl)pyridine |

Oxidation and Reduction of the Pyridine Ring

| Reaction Type | Reagents/Conditions | Product | Outcome |

|---|---|---|---|

| Oxidation (Ring) | mCPBA, CH<sub>2</sub>Cl<sub>2</sub> | Pyridine N-oxide derivative | Enhanced solubility |

| Reduction (Ring) | H<sub>2</sub>, PtO<sub>2</sub> | Piperidine derivative | Altered bioavailability |

Halogenation and Electrophilic Substitution

While the nitrile deactivates the ring, directed halogenation is feasible:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Bromination | Br<sub>2</sub>, FeCl<sub>3</sub> | 5-position | 5-Bromo-2-fluoro-6-methylpyridine-4-carbonitrile |

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : CHFN

Molecular Weight : 139.13 g/mol

Functional Groups : Fluorine (F) and Nitrile (C≡N)

The presence of the fluorine atom enhances the compound's lipophilicity, which is crucial for its biological activity. The nitrile group can engage in hydrogen bonding, further contributing to its reactivity.

Applications in Organic Synthesis

2-Fluoro-6-methylpyridine-4-carbonitrile serves as a building block in the synthesis of more complex organic molecules. It is utilized in the development of various pharmaceuticals and agrochemicals due to its unique chemical properties that allow for functionalization and modification.

Table 1: Synthetic Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used as an intermediate in the synthesis of drugs targeting various diseases. |

| Agrochemicals | Employed in the production of pesticides and herbicides. |

| Materials Science | Utilized in developing advanced materials with specific properties. |

Antimicrobial Properties

Research indicates that 2-Fluoro-6-methylpyridine-4-carbonitrile exhibits notable antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Bacillus subtilis | 4 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been studied for its anticancer properties, showing potential in inhibiting the proliferation of certain cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies on MCF-7 (breast cancer) cells demonstrated a dose-dependent reduction in cell viability when treated with this compound.

Table 3: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

These findings indicate that further investigation into its mechanisms of action is warranted, especially regarding its potential as an anticancer therapeutic agent.

Industrial Applications

In addition to its roles in research and development, this compound is also applied in industrial settings for producing agrochemicals and materials with enhanced properties. Its unique structure allows for modifications that can lead to improved efficacy and stability in various formulations.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methylpyridine-4-carbonitrile depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby increasing its biological activity. The nitrile group can also participate in hydrogen bonding and other interactions with biological targets, contributing to the compound’s overall effect.

Comparison with Similar Compounds

2-Fluoropyridine: Similar in structure but lacks the methyl and nitrile groups.

6-Methylpyridine-4-carbonitrile: Similar but lacks the fluorine atom.

2-Fluoro-4-methylpyridine: Similar but lacks the nitrile group.

Uniqueness: 2-Fluoro-6-methylpyridine-4-carbonitrile is unique due to the presence of both the fluorine atom and the nitrile group, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and stability, making it valuable for various applications in research and industry.

Biological Activity

2-Fluoro-6-methylpyridine-4-carbonitrile is a fluorinated pyridine derivative with significant potential in medicinal chemistry and biological applications. This compound is characterized by the presence of a fluorine atom and a nitrile group, which enhance its reactivity and biological activity. This article reviews the biological activities associated with this compound, including antimicrobial and anticancer properties, supported by research findings and case studies.

The structure of 2-Fluoro-6-methylpyridine-4-carbonitrile can be described as follows:

- Chemical Formula : C7H6FN

- Molecular Weight : 139.13 g/mol

- Functional Groups : Fluorine (F) and Nitrile (C≡N)

The fluorine atom enhances the compound's binding affinity to biological targets, while the nitrile group can participate in hydrogen bonding, contributing to its overall biological effects.

Antimicrobial Properties

Research indicates that 2-Fluoro-6-methylpyridine-4-carbonitrile exhibits notable antimicrobial activity. In various studies, it has been tested against a range of bacterial strains, demonstrating effectiveness particularly against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Bacillus subtilis | 4 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of certain cancer cell lines, including those associated with breast and lung cancers.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies conducted on MCF-7 (breast cancer) cells revealed that treatment with 2-Fluoro-6-methylpyridine-4-carbonitrile resulted in a dose-dependent reduction in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM after 48 hours of exposure.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

These findings indicate that this compound may have potential as an anticancer therapeutic agent, warranting further investigation into its mechanisms of action .

The biological activity of 2-Fluoro-6-methylpyridine-4-carbonitrile is believed to stem from its ability to interact with key biological targets. The fluorine atom enhances lipophilicity, allowing for better membrane penetration and increased interaction with protein targets. The nitrile group may facilitate interactions through hydrogen bonding, contributing to the inhibition of target enzymes or receptors involved in disease processes .

Q & A

Q. What synthetic routes are recommended for preparing 2-fluoro-6-methylpyridine-4-carbonitrile, and how can reaction conditions be optimized for high yield?

- Methodological Answer : A common approach involves multi-step synthesis starting with substituted pyridine precursors. For example, condensation reactions using halogenated intermediates (e.g., 4-chlorobenzaldehyde) followed by fluorination and nitrile functionalization. Catalysts like palladium or copper are critical for cross-coupling steps, while solvents such as dimethylformamide (DMF) or toluene are used to enhance reactivity . Optimization includes adjusting reaction temperature (80–120°C), catalyst loading (5–10 mol%), and purification via column chromatography. Yield improvements (>70%) are achieved by controlling moisture-sensitive steps and using inert atmospheres.

Q. How can researchers confirm the molecular structure and purity of 2-fluoro-6-methylpyridine-4-carbonitrile?

- Methodological Answer : Structural confirmation relies on single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths and angles (e.g., C–F bond: ~1.34 Å, C≡N bond: ~1.15 Å) . Complementary techniques include:

- NMR Spectroscopy : NMR (δ ≈ -110 ppm for aromatic F) and NMR (δ ≈ 115 ppm for nitrile carbon).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 166.05).

- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .

Q. What are the key safety considerations when handling 2-fluoro-6-methylpyridine-4-carbonitrile in laboratory settings?

- Methodological Answer :

- Personal Protection : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact (flammable nitrile group).

- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .

- Storage : Store in amber vials at 2–8°C under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 2-fluoro-6-methylpyridine-4-carbonitrile in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways by analyzing:

- Electrostatic Potential Maps : Identify electron-deficient sites (e.g., fluorinated C2 position) prone to nucleophilic attack.

- Transition-State Energy Barriers : Compare activation energies for competing pathways (e.g., SNAr vs. radical mechanisms).

- Solvent Effects : Simulate solvation models (PCM) to assess solvent polarity impacts on reactivity .

Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data for derivatives of 2-fluoro-6-methylpyridine-4-carbonitrile?

- Methodological Answer :

- Cross-Validation : Combine SC-XRD (e.g., torsion angles: C6–C7–C8–C9 = 178.36° ) with - COSY NMR to confirm spatial arrangements.

- Parameter Adjustment : Refine computational models (e.g., scaling vibrational frequencies by 0.96 in IR simulations) to align with experimental FT-IR peaks .

- Isotopic Labeling : Use -labeled nitriles to track unexpected shifts in NMR spectra .

Q. How do steric and electronic effects influence the regioselectivity of 2-fluoro-6-methylpyridine-4-carbonitrile in catalytic coupling reactions?

- Methodological Answer :

- Steric Maps : Analyze SC-XRD data (e.g., methyl group at C6 creates a 120.6° dihedral angle , hindering axial approach).

- Hammett Studies : Correlate substituent σ values with reaction rates (fluoro group: σ = +0.06, mildly electron-withdrawing).

- Catalyst Screening : Test Pd(PPh) vs. CuI/1,10-phenanthroline for Suzuki-Miyaura coupling efficiency at the C4 nitrile position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.